N-Benzyl-2-cyanoacetamid

Übersicht

Beschreibung

N-benzyl-2-cyanoacetamide is a chemical compound studied for various chemical reactions and properties. Its derivatives have been explored for their potential in various fields, including pharmaceuticals and material science.

Synthesis Analysis

- N-benzyl-2-cyanoacetamide and its derivatives are synthesized through various chemical reactions, including reduction, acylation, and condensation processes. For instance, Darling and Chen (1978) found that the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to the formation of N-benzyl-1,2-ethanediamine and its methyl derivative, attributed to a Beckmann-type rearrangement (Darling & Chen, 1978).

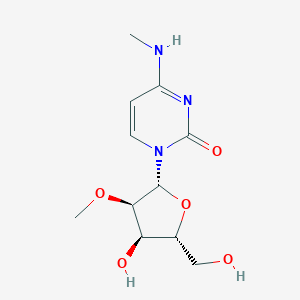

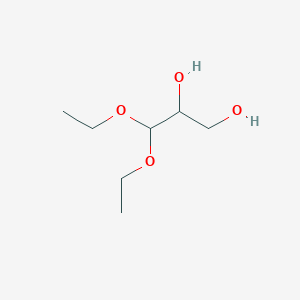

Molecular Structure Analysis

- The molecular structures of various derivatives of N-benzyl-2-cyanoacetamide have been characterized using spectroscopic methods, X-ray diffraction, and crystallographic techniques. For example, Dyachenko and Bityukova (2012) studied the structure of 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide using XRD analysis (Dyachenko & Bityukova, 2012).

Chemical Reactions and Properties

- Various chemical reactions involving N-benzyl-2-cyanoacetamide have been explored. For instance, Almarhoon (2020) discussed the use of N-benzyl-2-cyanoacetamide in cyanoacylation and the synthesis of various derivatives, highlighting the versatility of the compound in chemical synthesis (Almarhoon et al., 2020).

Physical Properties Analysis

- The physical properties of N-benzyl-2-cyanoacetamide derivatives, such as their liquid crystalline behavior, have been investigated. Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, demonstrating the compound's potential in material science (Kong & Tang, 1998).

Chemical Properties Analysis

- The chemical properties of N-benzyl-2-cyanoacetamide, such as its reactivity with other compounds and its role in the synthesis of biologically active compounds, have been extensively studied. For example, Maity, Kundu, and Pramanik (2015) synthesized fluorescence-active benzo[g]indoles from cyanoacetamide derivatives, showcasing its application in the synthesis of novel compounds with potential biological significance (Maity, Kundu, & Pramanik, 2015).

Wissenschaftliche Forschungsanwendungen

Vorläufer für die heterocyclische Synthese

N-Benzyl-2-cyanoacetamid gilt als einer der wichtigsten Vorläufer für die heterocyclische Synthese . Die Carbonyl- und Cyanofunktionen dieser Verbindungen sind geeignet positioniert, um Reaktionen mit gängigen zweizähnigen Reagenzien zu ermöglichen, wodurch eine Vielzahl von heterocyclischen Verbindungen gebildet werden .

Kondensations- und Substitutionsreaktionen

Der aktive Wasserstoff an C-2 dieser Verbindungen kann an einer Vielzahl von Kondensations- und Substitutionsreaktionen teilnehmen . Dies macht this compound zu einer vielseitigen Verbindung in der chemischen Synthese.

Synthese von biologisch aktiven Verbindungen

this compound wird zur Bildung von biologisch aktiven Verbindungen verwendet . Die vielfältigen biologischen Aktivitäten, die für viele Derivate von Cyanoacetamid berichtet wurden, haben in den letzten zehn Jahren die Aufmerksamkeit von Biochemikern auf sich gezogen .

Chemotherapeutika

this compound hat Potenzial für die Entwicklung besserer Chemotherapeutika . Es wird zum Aufbau verschiedener organischer Heterocyclen verwendet, was sein Potenzial in der pharmazeutischen Chemie unterstreicht .

Cyanoacetylierung von Aminen

this compound wird bei der Cyanoacetylierung von Aminen verwendet . Dieser Prozess hat in jüngster Zeit Fortschritte bei den Herstellungsverfahren und ihren synthetischen Anwendungen erzielt .

Synthese von Cyanoacetamid-Derivaten

Die Synthese von Cyanoacetamiden kann auf verschiedene Weise durchgeführt werden, wobei this compound häufig an diesen Prozessen beteiligt ist<a aria-label="1: 6. Synthese von Cyanoacetamid-Derivaten" data-citationid="f8249984-39d0-382c-9ae8-74a82e673a3f-32" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1007/s11164-015-2055-

Wirkmechanismus

Target of Action

N-Benzyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of a variety of heterocyclic compounds .

Biochemical Pathways

The biochemical pathways affected by N-Benzyl-2-cyanoacetamide are those involved in the synthesis of heterocyclic compounds . The compound’s ability to react with common bidentate reagents leads to changes in these pathways, resulting in the formation of a variety of heterocyclic compounds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.59 cm/s .

Result of Action

The molecular and cellular effects of N-Benzyl-2-cyanoacetamide’s action are primarily related to its role in the synthesis of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Action Environment

The action of N-Benzyl-2-cyanoacetamide can be influenced by various environmental factors, including temperature and solvent conditions . For example, the compound can react with different amines under various conditions, such as without solvent at room temperature, without solvent at steam bath temperature, or in the presence of a solvent .

Safety and Hazards

Zukünftige Richtungen

N-benzyl-2-cyanoacetamide has drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Eigenschaften

IUPAC Name |

N-benzyl-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVMRGYDSQFFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

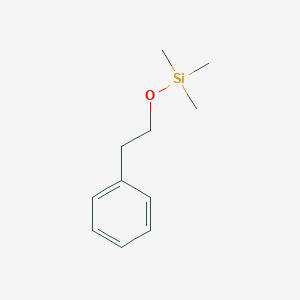

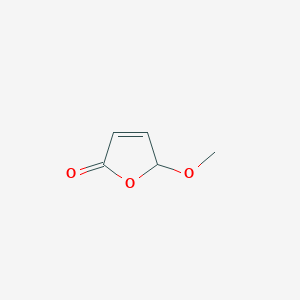

C1=CC=C(C=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349912 | |

| Record name | N-benzyl-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10412-93-8 | |

| Record name | N-benzyl-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)

![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)